molecular formula C17H15N3O2S2 B2496306 5,6-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 890940-67-7

5,6-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B2496306
CAS No.: 890940-67-7
M. Wt: 357.45
InChI Key: UVOXWARLUVSKQB-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a bis-benzothiazole derivative featuring two methoxy groups at positions 5 and 6 of one benzothiazole ring and a methyl substituent at position 4 of the second benzothiazole moiety. The methoxy groups may enhance solubility and electronic interactions with biological targets, while the methyl group could influence steric effects and lipophilicity.

Properties

IUPAC Name

5,6-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-9-5-4-6-13-15(9)19-17(23-13)20-16-18-10-7-11(21-2)12(22-3)8-14(10)24-16/h4-8H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOXWARLUVSKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC3=NC4=CC(=C(C=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized via the condensation of o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization.

    Coupling Reaction: The final step involves coupling the two benzothiazole rings through an amine linkage. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole rings, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through various mechanisms. For instance, studies indicate that similar compounds can modulate mitogen-activated protein kinase pathways, which are crucial for cell growth and survival.

Antidepressant Properties
Research focusing on benzothiazole derivatives suggests their potential as multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases complicated by depression. Compounds with similar structures have demonstrated significant inhibition of monoamine oxidase (MAO) and cholinesterase (ChE), which are important targets in the treatment of Alzheimer's disease and other cognitive disorders . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential.

Structure-Activity Relationship Studies

The unique structure of 5,6-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine allows for extensive structure-activity relationship (SAR) studies. By modifying different functional groups on the benzothiazole core, researchers can optimize biological activity and selectivity for specific targets. This approach has been successful in developing more effective therapeutic agents .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the inhibitory effects of various benzothiazole derivatives on MAO-B and BuChE activities. Among the tested compounds, one derivative exhibited significant inhibition with an IC50 value indicating strong potential for treating Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of benzothiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, several compounds demonstrated promising antimicrobial activity with minimum inhibitory concentrations (MIC) suggesting potential therapeutic applications .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of cell proliferation
AntidepressantMAO and ChE inhibition
AntimicrobialActivity against bacterial pathogens

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole rings can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazoles

Substituent Effects and Bioactivity

The target compound’s structural analogs differ primarily in substituent type and position, which critically influence their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents on Benzothiazole Key Features Biological Activity/Application Reference
Target Compound 5,6-dimethoxy, 4-methyl Electron-donating methoxy groups; methyl enhances lipophilicity Not reported in evidence -
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy, adamantyl Adamantyl group increases steric bulk; forms H-bonded dimers in crystals Structural model for drug design
N-(5,6-Methylenedioxybenzothiazole-2-yl)acetamide derivatives 5,6-methylenedioxy Fused dioxy group mimics natural alkaloids; enhances electronic conjugation Antimicrobial (screened but not detailed)
6-Chloro-1,3-benzothiazol-2-amine 6-chloro Electron-withdrawing chloro group; inactive against fungi Antifungal (inactive)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole-triazole hybrid Combines benzothiazole with triazole for antiproliferative potential Evaluated for anticancer activity

Key Observations:

  • Methoxy vs. Methylenedioxy Groups : The methylenedioxy group in forms a fused ring, enhancing conjugation and mimicking bioactive natural products. In contrast, the target compound’s 5,6-dimethoxy groups may improve solubility without altering ring planarity .
  • Chloro vs. Methoxy Substitutents : Chloro substituents () are associated with inactivity in antifungal assays, whereas methoxy groups (as in ) are often linked to improved target binding due to hydrogen-bonding capacity .
  • Hybrid Structures : Benzothiazole-triazole hybrids () highlight the versatility of benzothiazoles in medicinal chemistry, though the target compound’s bis-benzothiazole core may offer unique interaction sites .

Crystallographic and Hydrogen-Bonding Patterns

  • Adamantyl Derivative (): Crystallizes in a triclinic system with intermolecular N–H⋯N hydrogen bonds forming dimers and S⋯S interactions stabilizing the lattice .

Pharmacological Potential and Limitations

While direct data on the target compound are absent, inferences can be drawn:

  • Antimicrobial Activity : Methylenedioxy derivatives () are often antimicrobial, but activity depends on substituent electronic profiles. The target’s methoxy groups may enhance bioavailability .
  • Anticancer Applications : Benzothiazole-triazole hybrids () show promise in antiproliferative studies, suggesting the bis-benzothiazole scaffold warrants evaluation .

Biological Activity

5,6-Dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole family, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in anti-tumor and anti-microbial contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H14N2O2S2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}_2

This structure features two methoxy groups and a methyl-substituted benzothiazole ring, which contribute to its biological properties.

Anti-Tumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer treatment. For instance, compounds structurally related to this compound have shown significant anti-tumor effects in various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anti-tumor effects through:
    • Inhibition of key signaling pathways such as AKT and ERK.
    • Induction of apoptosis in cancer cells.
    • Modulation of inflammatory cytokines like IL-6 and TNF-α, which are often elevated in tumors .
  • Case Studies :
    • In vitro studies demonstrated that compounds similar to this compound significantly inhibited cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cell lines .
    • The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM across different assays .

Anti-Microbial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties.

  • Inhibition Studies :
    • Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentrations (MICs) were reported to be as low as 100 μg/mL against certain strains of Mycobacterium tuberculosis, indicating strong anti-tubercular activity .
  • Comparative Analysis :
    CompoundMIC (μg/mL)Inhibition (%)
    5,6-Dimethoxy-N-(4-methyl)10099
    Benzothiazole Derivative A25098

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